molecular formula C19H17ClN4O4S B2958304 N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396682-33-9

N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2958304
CAS No.: 1396682-33-9
M. Wt: 432.88
InChI Key: UHOLWXOCTIJKQC-UHFFFAOYSA-N
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Description

N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is recognized in scientific literature as a highly potent and selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitor . This compound, often referred to by its developmental code name GSK'547, functions by specifically binding to the allosteric site of RIPK1, stabilizing it in an inactive conformation and thereby potently inhibiting kinase activity . This mechanism is crucial for researchers investigating the role of RIPK1-mediated signaling in regulated cell death pathways, particularly necroptosis. The primary research value of this inhibitor lies in its exceptional selectivity for RIPK1 over RIPK3 and a broad panel of other kinases, which minimizes off-target effects in complex biological systems. It has become an essential tool compound for dissecting the contribution of RIPK1 to disease pathogenesis in preclinical models , especially in the context of sterile inflammatory diseases. Its application is prominent in studies of pathologies such as pancreatitis, where its administration has been shown to significantly protect against acinar cell necrosis and subsequent inflammatory response, highlighting its utility in validating RIPK1 as a therapeutic target. Research utilizing this compound continues to elucidate the intricate interplay between cell death and inflammation, providing critical insights for drug discovery in autoimmune, neurodegenerative, and other inflammation-driven conditions.

Properties

IUPAC Name

N-[5-(5-chloro-2-methoxybenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-10-7-14(23-28-10)17(25)22-19-21-13-5-6-24(9-16(13)29-19)18(26)12-8-11(20)3-4-15(12)27-2/h3-4,7-8H,5-6,9H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLWXOCTIJKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazolo-pyridine moiety which is known for its biological activity.
  • A methoxybenzoyl group that enhances lipophilicity and potentially improves bioavailability.
  • An isoxazole ring that is often associated with various pharmacological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been suggested that similar compounds can inhibit sodium channels and other key enzymes related to inflammatory responses .
  • Cellular Pathway Modulation : It may modulate pathways related to cell proliferation and apoptosis. Compounds with similar structures have shown the ability to affect cancer cell lines by inducing apoptosis or inhibiting cell growth .

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance:

  • In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines. Compounds similar in structure have shown significant tumor growth inhibition comparable to standard chemotherapeutics like cisplatin .
  • Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Enzymes : Some derivatives have shown to inhibit enzymes such as 5-lipoxygenase (LO) with IC50 values in the sub-micromolar range, indicating potent anti-inflammatory activity .

Case Studies and Research Findings

A review of relevant literature reveals several key findings:

  • Cytotoxicity Studies : A study tested various derivatives against 12 human cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity, suggesting that modifications to the isoxazole or thiazole rings could enhance activity .
  • Mechanistic Insights : Research has shown that similar compounds can disrupt cellular signaling pathways essential for cancer cell survival. For example, they may inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this class of compounds, with implications for their use in clinical settings.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of 5-lipoxygenase with low IC50 values
Enzyme InhibitionPotential inhibition of sodium channels

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